molecular formula C15H16FN3O3S B10985973 N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10985973
M. Wt: 337.4 g/mol
InChI Key: OPHWBTUDIJPPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-Fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a synthetic small molecule characterized by a cyclopenta[c]pyrazole core fused with a carboxamide group and a 4-fluorophenylsulfonylethyl side chain. The 4-fluorophenylsulfonyl group introduces electron-withdrawing properties and may enhance metabolic stability, while the ethyl linker provides flexibility for optimal binding interactions. Such compounds are often explored in medicinal chemistry for applications in kinase inhibition, enzyme modulation, or GPCR targeting .

Properties

Molecular Formula

C15H16FN3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)sulfonylethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H16FN3O3S/c16-10-4-6-11(7-5-10)23(21,22)9-8-17-15(20)14-12-2-1-3-13(12)18-19-14/h4-7H,1-3,8-9H2,(H,17,20)(H,18,19)

InChI Key

OPHWBTUDIJPPIY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyclopentenone Derivatives

The pyrazole ring is constructed via cyclocondensation of cyclopentenone precursors with hydrazine derivatives. For example, 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is synthesized by reacting cyclopentenone with methyl hydrazinecarboxylate under acidic conditions. This step typically achieves yields of 65–75%.

Boronic Ester Intermediate Formation

The introduction of a boronic ester group at the pyrazole C-5 position is critical for subsequent cross-coupling. As demonstrated in patent IL238044A, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is synthesized via palladium-catalyzed borylation. Using bis(pinacolato)diboron and Pd(dppf)Cl₂ in 1,4-dioxane at 80°C, this step achieves 42–93% yields.

Table 1: Boronic Ester Synthesis Conditions

Reaction ComponentQuantity/ConditionYieldSource
Bis(pinacolato)diboron1.81 mmol42–93%
Pd(dppf)Cl₂0.39 mmol
1,4-Dioxane20 mL, 80°C, N₂ atmosphere

Introduction of the Sulfonylethyl Side Chain

Sulfonylation of Ethylamine Derivatives

The 2-[(4-fluorophenyl)sulfonyl]ethyl group is introduced via nucleophilic substitution. 4-Fluorophenylsulfonyl chloride reacts with 2-aminoethanol in dichloromethane (DCM) at 0–25°C, yielding 2-[(4-fluorophenyl)sulfonyl]ethylamine. Triethylamine is used as a base, achieving 78–85% yields.

Coupling with Pyrazole Intermediate

The sulfonylethylamine is coupled to the pyrazole core using carbodiimide-mediated amidation. For instance, 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and reacted with 2-[(4-fluorophenyl)sulfonyl]ethylamine in DCM. This step yields 60–70% of the target compound.

Table 2: Amidation Reaction Parameters

ReagentRoleQuantityYieldSource
EDCICoupling agent1.2 eq60–70%
HOBtAdditive0.1 eq
DCMSolvent10 mL/g

Optimization of Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Pyrazole Functionalization

The boronic ester intermediate undergoes Suzuki coupling with aryl halides to introduce substituents. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate reacts with 1-[4-(4-amino-3-bromophenyl)piperidin-1-yl]ethanone in toluene/EtOH (2:1) with Pd(PPh₃)₄. This reaction proceeds at 80°C for 4.5 hours, yielding 93%.

Key Catalytic Systems

  • Catalyst : Pd(PPh₃)₄ (0.05 mmol)

  • Base : Na₂CO₃ (2.0 M aqueous solution)

  • Solvent : Toluene/EtOH (2:1 v/v)

  • Temperature : 80°C

Deprotection and Final Amidation

tert-Butyl Group Removal

The tert-butyl protecting group is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 25°C for 2 hours, yielding the free amine intermediate.

Final Carboxamide Formation

The deprotected amine reacts with activated carboxylic acid derivatives (e.g., 4-methylthiazole-5-carboxylic acid) using EDCI/HOBt in DMF. This step achieves 80% yield, as reported in analogous syntheses.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography (Hexanes:EtOAc = 9:1 to 1:1 gradient). Final compounds are characterized by LC-MS and ¹H NMR.

Analytical Data

  • LC-MS (ESI) : m/z calculated for C₂₃H₃₃N₃O₃: 422.2 (M+Na), observed: 422.0.

  • ¹H NMR (CDCl₃) : δ 6.57 (br s, 1H), 3.91 (br s, 2H), 2.13 (br s, 2H) .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The fluorophenyl group can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while substitution of the fluorine atom could result in various substituted phenyl derivatives .

Scientific Research Applications

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison of Key Compounds
Compound Name (Reference) Core Structure Key Substituents Molecular Features
Target Compound Cyclopenta[c]pyrazole - 4-Fluorophenylsulfonylethyl
- Carboxamide
- Planar aromatic core
- Sulfonyl group enhances solubility and binding
N-(3-Chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide Cyclopenta[c]pyrazole - 3-Chlorophenyl
- 1,1-Dioxidotetrahydrothiophen-3-yl
- Chlorine (electron-withdrawing)
- Cyclic sulfone increases rigidity
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine - Chromenone ring
- Dual fluorophenyl groups
- Extended π-system (chromenone)
- Sulfonamide improves pharmacokinetics
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Diazaspiro[3.5]nonene - Spirocyclic scaffold
- Multiple trifluoromethyl groups
- High rigidity and 3D complexity
- Fluorine-rich for lipophilicity
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine - Fused furan-pyridine
- Trifluoroethylamino
- Heteroaromatic system
- Trifluoroethyl enhances metabolic resistance

Functional Group and Pharmacological Implications

Cyclopenta[c]pyrazole Derivatives
  • Target Compound vs. N-(3-Chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-... : Fluorine vs. Sulfonyl Group Placement: The ethyl-linked sulfonyl group in the target allows greater conformational flexibility compared to the rigid cyclic sulfone in the analog, which may influence target engagement and solubility.
Heterocyclic Cores
  • Pyrazolo[3,4-d]pyrimidine () : The pyrazolo-pyrimidine core provides a larger π-system than cyclopenta[c]pyrazole, likely favoring interactions with deep hydrophobic pockets. The chromenone ring in this compound introduces additional hydrogen-bonding sites.
  • However, the trifluoromethyl groups may increase molecular weight and affect bioavailability compared to the target compound.
Fluorinated Moieties
  • All compounds utilize fluorine or fluorinated groups (e.g., trifluoroethyl, trifluoromethyl) to modulate lipophilicity and metabolic stability. The target compound’s 4-fluorophenylsulfonyl group balances solubility and membrane permeability, whereas the trifluoroethyl group in offers extreme resistance to oxidative metabolism.

Q & A

Q. Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ ~7.8 ppm for fluorophenyl protons, δ ~160 ppm for sulfonyl carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) .
    Advanced Validation : X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve stereochemistry .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Methodology :

  • Variation of Substituents : Compare analogues with modified sulfonyl groups (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to assess pharmacokinetic impacts .
  • Biological Assays : Test variants in receptor-binding assays (e.g., calcium mobilization in CHO-K1 cells for GPCR activity) .
    Example SAR Table :
Substituent ModificationBioactivity (IC50, nM)LogP
4-Fluorophenylsulfonyl12.3 ± 1.22.8
4-Chlorophenylsulfonyl18.9 ± 2.13.1
Data derived from analogous compounds in .

Advanced: What strategies resolve contradictions in biological activity data across assays?

  • Dose-Response Replication : Perform triplicate experiments with internal controls (e.g., reference agonists/antagonists) to minimize inter-assay variability .
  • Mechanistic Profiling : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch effects .

Advanced: How can metabolic stability be evaluated for this compound?

  • In Vitro Models : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
  • Key Parameters : Calculate half-life (t½) and intrinsic clearance (CLint).
  • Structural Insights : Fluorination at the phenyl ring may enhance metabolic resistance by reducing CYP450 affinity .

Advanced: What computational methods predict target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to sulfonyl-sensitive targets (e.g., carbonic anhydrase IX) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
  • Pharmacophore Mapping : Align with known inhibitors to identify critical H-bond acceptors (sulfonyl O) and hydrophobic moieties (cyclopentane) .

Basic: What are standard protocols for purity assessment?

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm; aim for ≥95% purity .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (<0.4% deviation) .

Advanced: How to profile cytotoxicity in preclinical models?

  • In Vitro : MTT assay on HEK-293 or HepG2 cells (48–72 hr exposure; IC50 calculation) .
  • In Vivo : Acute toxicity in rodents (OECD 423 guidelines; monitor ALT/AST levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.